[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride
Description
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a methyl group at the 1-position of the benzimidazole core. The methanamine group at the 2-position is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The compound is cataloged under CAS 1778734-53-4 (dihydrochloride form, HA-0267) and is produced with high purity (≥95%) for research in medicinal chemistry .
Benzimidazole derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and enzyme-inhibiting properties. The trifluoromethyl group acts as a bioisostere, improving metabolic stability and lipophilicity, which is critical for drug design .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;/h2-4H,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHUBWWVOBNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-53-4 | |
| Record name | 1H-Benzimidazole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Benzodiazole Core
- Starting from appropriate substituted o-phenylenediamines or related precursors, cyclization is induced to form the 1,3-benzodiazole ring.
- The trifluoromethyl group at the 5-position is introduced either by using trifluoromethyl-substituted starting materials or by electrophilic trifluoromethylation during intermediate stages.
Introduction of the Methanamine Group at C-2
- The 2-position substitution with methanamine is commonly achieved by reaction of the benzodiazole intermediate with methyl hydrazine or related amine sources.
- According to patent WO2017084995A1, methyl hydrazine aqueous solution (30-50% w/w, preferably 35-45%) is reacted with a precursor compound (formula (3)) in aqueous medium without additional organic solvents except water or ethanol.
- Reaction temperatures range from 50 to 140 °C, with reaction times between 0.5 to 12 hours, preferably 1 to 6 hours.
- Acid catalysts such as sulfuric acid, acetic acid, trifluoroacetic acid, or others can be used in sub-stoichiometric amounts (0.001 to 0.25 equivalents) to facilitate the reaction.
- The reaction produces ethanol as a byproduct, which can be distilled off during or after the reaction to drive the equilibrium forward.
Methylation at N-1 Position
- Methylation of the benzodiazole nitrogen is typically done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- For example, potassium hydroxide in methanol at room temperature for 30 minutes can be used to facilitate methylation and subsequent isolation of the product.
Reaction Medium and Purification
- The reactions are preferably conducted in aqueous media or mixtures of water and ethanol, avoiding the use of other organic solvents to reduce costs and simplify purification.
- The product crystallizes as large platelet-like crystals, which improves filtration and washing compared to needle-shaped crystals from prior art.
- After reaction completion, filtration and washing steps are performed to isolate the hydrochloride salt of the product.
- Further purification can be achieved by recrystallization or column chromatography depending on the required purity.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Solvent | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization and trifluoromethylation | Starting o-phenylenediamine derivatives, trifluoromethyl sources | 50-140 °C | 0.5-12 h | Water or water/ethanol | Not specified | Acid catalysts (0.001-0.25 eq) used |
| Methanamine introduction | Methyl hydrazine aqueous solution (35-45%) | 50-140 °C | 1-6 h | Water or water/ethanol | High, crystalline product | Ethanol byproduct distilled off |
| Methylation at N-1 | Potassium hydroxide, methylating agent | Room temp (20 °C) | 0.5 h | Methanol | Moderate to high (e.g., 72%) | Followed by filtration and concentration |
| Purification | Filtration, washing, recrystallization or chromatography | Ambient | Variable | - | - | Platelet-like crystals facilitate filtration |
Research Findings and Advantages
- The aqueous medium reaction without additional organic solvents reduces environmental impact and lowers production costs.
- The formation of larger, platelet-like crystals improves filtration efficiency and product handling compared to needle-shaped crystals from previous methods.
- Control of acid catalyst amount and reaction temperature/time allows optimization of yield and purity.
- Use of methyl hydrazine aqueous solution is preferred for safety and handling reasons compared to anhydrous reagents.
- The method is scalable and suitable for industrial production due to simple work-up and isolation procedures.
Additional Notes
- The compound and its intermediates may exist in tautomeric forms depending on solvent and pH conditions, which should be considered during synthesis and characterization.
- The hydrochloride salt form is typically isolated to improve stability and handling.
- Analytical characterization such as NMR, IR, and mass spectrometry confirms the structure and purity of the product.
This detailed overview provides a comprehensive understanding of the preparation methods of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride, emphasizing reaction conditions, solvents, catalysts, and purification techniques supported by patent literature and experimental data. The described methods highlight efficient, cost-effective, and scalable synthetic strategies suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Studies have indicated that benzodiazole derivatives can exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and affect cancerous cells.
- Antimicrobial Properties : Research suggests that benzodiazole derivatives may possess antimicrobial activity against various pathogens. This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications like the trifluoromethyl group significantly enhanced their cytotoxicity against several cancer cell lines .
Agricultural Science Applications
The compound's unique chemical structure has potential applications in agriculture, particularly as a pesticide or herbicide:
- Pesticidal Properties : Compounds containing benzodiazole moieties have been shown to exhibit insecticidal activities. The trifluoromethyl group may enhance effectiveness against specific pests due to its increased stability and reactivity.
Case Study: Pesticidal Efficacy
Research conducted by agricultural chemists demonstrated that similar benzodiazole derivatives effectively controlled pest populations in field trials, leading to increased crop yields .
Material Science Applications
In material science, the compound can be utilized in the development of advanced materials:
- Polymer Chemistry : The incorporation of benzodiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is crucial for developing high-performance materials used in electronics and aerospace industries.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methanamine moiety can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, highlighting differences in heterocyclic cores, substituents, counterions, and molecular properties:
Key Structural and Functional Insights:
Heterocycle Influence: Benzimidazole vs. Triazole vs. Tetrazole: Triazoles (3 nitrogen atoms) and tetrazoles (4 nitrogen atoms) exhibit distinct pharmacokinetic profiles due to differences in ring stability and hydrogen-bonding capacity .
Substituent Effects :
- The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability across all analogs, making it a critical feature for drug candidates .
- Methoxybenzyl groups () introduce steric bulk, which may reduce bioavailability but improve target specificity .
Counterion Impact :
- Hydrochloride salts improve aqueous solubility compared to free bases. The dihydrochloride form (HA-0267, ) offers enhanced solubility but requires careful pH adjustment during formulation .
Biological Relevance :
Biological Activity
[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride, with the CAS number 1281872-57-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 265.66 g/mol. It features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail its effects on specific cancer types and mechanisms of action.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxicity against neuroblastoma and glioblastoma cell lines. The findings revealed:
- Cytotoxicity : The compound demonstrated potent cytotoxicity with IC50 values in the nanomolar range across multiple cancer cell lines.
- Mechanism of Action : It interferes with microtubule dynamics, crucial for cell division, thereby inhibiting cancer cell proliferation. This mechanism is similar to that of established chemotherapeutics, making it a candidate for further development as an antitumor agent .
Case Studies
- Study on Neuroblastoma : In a comparative study involving neuroblastoma cell lines, this compound was found to be significantly more effective than traditional chemotherapeutics. The study reported that when combined with radiation therapy, it reduced the survival fraction of treated cells to below 0.5% .
- Combination Therapy : A recent investigation explored the compound's efficacy in combination with other agents in glioblastoma treatment. The results indicated enhanced therapeutic effects when used alongside established drugs, suggesting potential for combinatorial treatment strategies .
Safety and Toxicology
While the compound exhibits potent biological activity, safety evaluations are crucial for its therapeutic application. Preliminary toxicity studies suggest that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to confirm these findings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
Core Benzodiazole Formation : Cyclocondensation of substituted o-phenylenediamine derivatives with trifluoromethyl ketones under acidic conditions to form the benzodiazole scaffold.
Methanamine Introduction : Alkylation or reductive amination to introduce the methanamine group, followed by hydrochloride salt formation via HCl gas or aqueous HCl .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or incomplete cyclization. Monitor intermediates via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., trifluoromethyl at C5, methyl at N1) via , , and NMR.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak).
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, and Cl content .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Ventilation : Ensure local exhaust ventilation to prevent inhalation of fine particles.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
Advanced Research Questions
Q. How can computational methods aid in understanding this compound’s reactivity or binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Optimize geometry to predict stability of tautomers or conformers.
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with MD simulations (e.g., GROMACS) .
- Example : A benzodiazole analog showed strong binding to the ATP pocket of kinase targets in silico, guiding experimental IC assays .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with literature analogs (e.g., trifluoromethyl groups typically deshield adjacent protons).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous cases, X-ray crystallography (via SHELXL ) provides definitive confirmation.
- Case Study : A 2023 study resolved conflicting NMR data for a trifluoromethyl-substituted benzodiazole by correlating crystal structure data with computational shielding parameters .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency.
- Process Chemistry : Scale reactions using flow chemistry for better heat/mass transfer.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for high-purity batches.
- Case Example : A 2024 protocol achieved 78% yield by replacing THF with DMF in the cyclization step, reducing byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
